Fenmetozole
Overview
Description
Fenmetozole is a chemical compound with the IUPAC name 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole. It was initially patented as an antidepressant but was later studied for its potential to counteract the effects of ethanol. Despite its promising properties, this compound was never marketed .
Preparation Methods
The synthesis of fenmetozole involves the reaction of 3,4-dichlorophenol with formaldehyde and imidazole under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Chemical Reactions Analysis
Fenmetozole undergoes several types of chemical reactions, including:
Scientific Research Applications
Fenmetozole has been studied for various scientific research applications:
Chemistry: It has been used as a model compound in studies of imidazole derivatives and their chemical properties.
Mechanism of Action
Fenmetozole acts as an antagonist of the alpha-2 adrenergic receptor. By blocking this receptor, this compound can counteract the depressant effects of ethanol on the central nervous system. The exact molecular pathways involved in this antagonistic action are not fully understood, but it is believed to involve modulation of cyclic guanosine monophosphate (cGMP) levels in the brain .
Comparison with Similar Compounds
Fenmetozole is structurally similar to other imidazole derivatives, such as idazoxan and fenoxazoline. These compounds also act as alpha-2 adrenergic receptor antagonists but differ in their specific chemical structures and pharmacological properties. For example, fenoxazoline has an ortho-isopropyl group instead of the 3’,4’-dichloro substitution found in this compound .
Similar Compounds
- Idazoxan
- Fenoxazoline
- Clonidine (another alpha-2 adrenergic receptor antagonist with a different structure)
This compound’s uniqueness lies in its specific substitution pattern on the phenyl ring and its particular pharmacological profile, which distinguishes it from other alpha-2 adrenergic receptor antagonists .
Properties
CAS No. |
41473-09-0 |
---|---|
Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
FVHAONUKSUFJKN-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
41473-09-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DH 524 fenmetazole fenmetozole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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